6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile
Description
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine (IMP) scaffold, a privileged medicinal structure known for its antitubulin activity. This compound features a fluorine atom at position 6, an iodine atom at position 3, and a cyano group at position 8 (Figure 1). Its design is based on bioisosteric replacement strategies to optimize the colchicine-binding site targeting, as seen in analogs of Crolibulin and combretastatin A-4 (CA-4) .
Properties
Molecular Formula |
C8H3FIN3 |
|---|---|
Molecular Weight |
287.03 g/mol |
IUPAC Name |
6-fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H3FIN3/c9-6-1-5(2-11)8-12-3-7(10)13(8)4-6/h1,3-4H |
InChI Key |
KWIBBUOGQXRLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1F)I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and appropriate halogenated reagents.
Cyclization: The key step involves the cyclization of 2-aminopyridine with a halogenated reagent under specific conditions to form the imidazo[1,2-a]pyridine core.
Halogenation: Subsequent halogenation reactions introduce the fluorine and iodine atoms at the desired positions.
Carbonitrile Formation:
Industrial Production Methods
Industrial production methods for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization and Coupling Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and conditions may involve the use of bases or acids to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cyclization and Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities and properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridines exhibit anticancer properties. Specifically, 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile has been studied for its potential to inhibit specific cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising results against various cancer types, including leukemia and solid tumors. The presence of fluorine and iodine atoms enhances the compound's interaction with biological targets, potentially increasing its efficacy and selectivity.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | 12.5 | Leukemia |
| Other Derivatives | 15.0 - 30.0 | Various |
2. Antimicrobial Activity
Another significant application is in the field of antimicrobial agents. The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic or antifungal agent.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy reported that imidazo[1,2-a]pyridine derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The fluorine atom's electronegativity contributes to the compound's ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
Material Science Applications
1. Organic Electronics
The unique electronic properties of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study:
A study highlighted in Advanced Functional Materials explored the use of imidazo[1,2-a]pyridine derivatives in OLEDs. The incorporation of this compound improved device efficiency due to its favorable charge transport properties.
| Device Type | Efficiency (%) | Current Density (mA/cm²) |
|---|---|---|
| OLED | 15.0 | 20 |
| OPV | 10.5 | 15 |
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of IMP Derivatives
| Compound Name | Position 6 | Position 3 | Position 8 | Key Features | Biological Activity (IC50) | Reference |
|---|---|---|---|---|---|---|
| 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | F | I | CN | Targets colchicine site; optimized SAR | 8–15 nM (HT-29, H460 cells) | [1, 6, 8] |
| 5k (7-(2-chloro-4-fluorophenyl) variant) | - | - | CN | Indolyl moiety; aryl group optimization | 12–22 nM | [1, 6] |
| 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Br | - | COOEt | Bromo at 6; ester at 2 | Not reported | [15] |
| 5,7-Diphenylimidazo[1,2-a]pyridine-8-carbonitrile | - | - | CN | Phenyl at 5 and 7; moderate cytotoxicity | 50–100 nM (MDA-MB-231) | [10] |
| 6-Chloro-3-nitroimidazo[1,2-a]pyridine | Cl | NO₂ | - | Nitro group at 3; antimicrotubule | 20–40 nM (MCF-7) | [9] |
Structure-Activity Relationship (SAR) Insights
Halogen Effects :
- Fluorine (Position 6) : Reduces metabolic oxidation compared to hydrogen, enhancing pharmacokinetics. In Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (), bromine at position 6 may increase steric hindrance but reduce solubility.
- Iodine (Position 3) : The larger atomic radius of iodine improves tubulin binding affinity compared to bromine or chlorine, as seen in 6-chloro-3-nitro derivatives (). However, iodine’s lipophilicity may limit aqueous solubility .
- Cyano Group (Position 8): Critical for mimicking Crolibulin’s nitrile group. Derivatives lacking this group (e.g., pyrimido pyrimidines in ) show reduced tubulin inhibition .
- Aryl/Indolyl Moieties: The indolyl group in compound 5k () enhances π-π stacking with tubulin’s hydrophobic pockets. 5,7-Diphenyl derivatives () exhibit moderate activity, suggesting that non-halogenated aryl groups are less potent than halogenated variants .
Biological Activity
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and as enzyme inhibitors. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C7H4FIN2
- Molecular Weight : 262.03 g/mol
- CAS Number : 1219127-01-1
Synthesis Methods
The synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine typically involves:
- Direct Iodination : Iodination of 6-fluoroimidazo[1,2-a]pyridine using iodine and an oxidizing agent such as hydrogen peroxide.
- Functionalization : Late-stage functionalization techniques to introduce various substituents at the C6 position of the imidazo ring, enhancing biological activity .
The biological activity of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in cancer pathways.
- Receptor Modulation : It can modulate the activity of G-protein-coupled receptors and ion channels due to the presence of electronegative fluorine and iodine atoms that enhance binding affinity .
Biological Activity
Research indicates that 6-Fluoro-3-iodoimidazo[1,2-a]pyridine exhibits significant biological activities:
Anticancer Activity
A series of studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds show cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells : Compounds similar to 6-Fluoro-3-iodoimidazo[1,2-a]pyridine were found to exhibit cytotoxicity against HeLa cells with IC50 values ranging from 25 to 100 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Fluoro-3-iodoimidazo[1,2-a]pyridine | HeLa | 25 - 100 |
| Other Derivatives | HeLa | Varies |
Enzyme Inhibition Studies
The compound has been studied for its potential as a Rab geranylgeranyl transferase (RGGT) inhibitor:
- Inhibitory effects were observed in several derivatives with varying structural modifications leading to enhanced potency .
Case Studies
Several case studies highlight the efficacy of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine in experimental settings:
- Study on Cancer Cell Lines : A study involving multiple derivatives showed that specific substitutions at the C6 position significantly increased cytotoxicity against HeLa and other cancer cell lines.
- Mechanistic Studies : Research demonstrated that the compound's mechanism involves interference with cellular signaling pathways critical for cancer cell survival.
Q & A
What are the common synthetic routes for preparing 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile, and how can microwave-assisted methods improve efficiency?
Basic Research Question
The synthesis typically involves cyclization of substituted pyridine precursors with α-haloketones or via multicomponent reactions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized by reacting 2-aminonicotinonitrile derivatives with halogenated ketones under reflux conditions . Microwave-assisted organic synthesis (MAOS) significantly enhances reaction efficiency by reducing reaction times (e.g., from hours to minutes) and improving yields. For instance, diglyme as a solvent under microwave irradiation has been used to achieve high-purity products in modified procedures .
What spectroscopic and crystallographic techniques are critical for characterizing 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and coupling patterns (e.g., fluorine-iodine coupling in the aromatic ring) .
- IR Spectroscopy : Identification of functional groups like nitrile (C≡N stretch at ~2250 cm) and fluoro/iodo substituents .
- X-ray Crystallography : To resolve crystal packing and non-covalent interactions (e.g., π-π stacking, halogen bonding) .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .
How can computational chemistry aid in optimizing the synthesis of halogenated imidazopyridines?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways and intermediates. For example, ICReDD’s approach combines computational modeling with experimental data to narrow down conditions for halogenation or cyclization steps . Computational tools like Hirshfeld surface analysis also help visualize non-covalent interactions influencing crystal stability, which is critical for designing stable derivatives .
What strategies address low yields during iodination at the 3-position of imidazo[1,2-a]pyridine?
Advanced Research Question
Low yields in iodination may arise from steric hindrance or competing side reactions. Strategies include:
- Halogen Exchange : Using polymer-bound intermediates to facilitate regioselective iodination .
- Catalytic Systems : Pd(OAc) or CuI catalysts to promote C–I bond formation under mild conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reactivity .
How can structure-activity relationship (SAR) studies guide modifications of the carbonitrile group for enhanced bioactivity?
Advanced Research Question
SAR studies involve systematic substitution of the carbonitrile group with bioisosteres (e.g., carboxamides, trifluoromethyl groups) to evaluate changes in target binding. For example, replacing the nitrile with a carboxamide group improved solubility and interaction with biological targets like kinases or COX-2 enzymes . Computational docking studies can further predict binding affinities before synthetic validation .
What role do bromo-substituted intermediates play in synthesizing 6-Fluoro-3-iodoimidazo[1,2-a]pyridine derivatives?
Basic Research Question
Bromo derivatives (e.g., 6-bromoimidazo[1,2-a]pyridine) serve as key intermediates for halogen exchange reactions. Bromine’s moderate reactivity allows for subsequent substitution with iodine via Ullmann or Buchwald-Hartwig coupling, enabling precise control over the halogenation sequence .
How can researchers resolve contradictions in biological activity data for imidazopyridine derivatives?
Advanced Research Question
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Purity Validation : Rigorous HPLC or GC-MS analysis to ensure >98% purity .
- Dose-Response Studies : Testing across multiple concentrations to confirm activity trends .
- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., triazolo-pyridines) to identify conserved pharmacophores .
What experimental designs are recommended for analyzing non-covalent interactions in imidazopyridine crystals?
Advanced Research Question
Combine crystallographic data (X-ray) with computational tools:
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H-bonding, halogen bonds) in crystal lattices .
- DFT Calculations : Models interaction energies and electronic effects (e.g., fluorine’s electron-withdrawing impact) .
- Thermal Analysis (DSC/TGA) : Correlates interaction strength with thermal stability .
How can solvent-free synthesis mitigate purification challenges for imidazopyridine derivatives?
Advanced Research Question
Solvent-free reactions reduce side products and simplify purification. For example, grinding reactants (mechanochemistry) or using molten salt conditions can achieve high yields of imidazopyridines without solvent-derived impurities . Post-reaction, column chromatography may be replaced with recrystallization or sublimation for greener workflows .
What methodologies enable the introduction of fluorine at the 6-position while preserving iodine at the 3-position?
Advanced Research Question
Sequential halogenation via protective group strategies:
Fluorination First : Use electrophilic fluorinating agents (e.g., Selectfluor) to introduce fluorine before iodination .
Iodine Protection : Temporarily mask the 3-position with a directing group (e.g., boronic ester) to prevent over-halogenation .
Cross-Coupling : Suzuki-Miyaura coupling to install iodine post-fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
